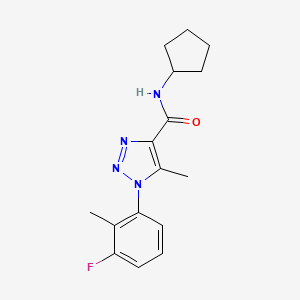

![molecular formula C16H19NO3 B2566946 N-[2-(1-ベンゾフラン-2-イル)-2-メトキシエチル]シクロブタンカルボキサミド CAS No. 2034420-63-6](/img/structure/B2566946.png)

N-[2-(1-ベンゾフラン-2-イル)-2-メトキシエチル]シクロブタンカルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(benzofuran-2-yl)-2-methoxyethyl)cyclobutanecarboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans in good to excellent yields . Another example is a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones, which provides benzofuran derivatives in moderate yields .科学的研究の応用

抗菌活性

ベンゾフランを含むフラン誘導体は、有望な抗菌特性を示しています。研究者は、新規のフラン系化合物を合成し、グラム陽性菌とグラム陰性菌の両方に対するその有効性を評価してきました。 これらの誘導体は、薬剤耐性感染症に対抗するための潜在的な抗菌剤として役立つ可能性があります . 特に、ベンゾフラン化合物は、さまざまな細菌株に対して活性を示しており、研究の価値のある分野となっています .

抗がんの可能性

特定の置換ベンゾフランは、劇的な抗がん効果を示してきました。 例えば、化合物36(図8を参照)は、白血病、非小細胞肺がん、結腸がん、CNSがん、メラノーマ、卵巣がんを含むさまざまな癌細胞株において、有意な細胞増殖阻害を示しました . ベンゾフラン誘導体に関するさらなる調査により、がん治療のための追加の有望な候補が明らかになる可能性があります。

細胞毒性

研究者は、ヒトがん細胞に対するベンゾフラン誘導体の細胞毒性について調査してきました。 これらの調査は、潜在的な治療用途と最小限の副作用を持つ化合物を特定することを目的としています .

その他の治療上の利点

抗菌および抗がん活性に加えて、フラン誘導体(ベンゾフランを含む)は、幅広い治療上の利点を持ち合わせています。 これらには、抗潰瘍、利尿、筋弛緩、抗原虫、抗真菌、抗ウイルス、抗炎症、鎮痛、抗うつ、降圧などの特性が含まれます . フラン系化合物は、医薬品発見と開発のための刺激的な分野であり続けています。

将来の方向性

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their biological activities and drug prospects .

作用機序

Target of action

The compound “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” may have multiple targets due to the presence of the benzofuran moiety. Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of action

Benzofuran derivatives often interact with their targets by binding to specific receptors or enzymes, leading to changes in cellular processes .

Biochemical pathways

Without specific information, it’s difficult to say which biochemical pathways “N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide” might affect. Benzofuran derivatives have been shown to affect a variety of pathways related to their biological activities .

Result of action

Benzofuran derivatives have been shown to have various effects at the cellular level, such as inhibiting cell growth or inducing apoptosis in cancer cells .

生化学分析

Biochemical Properties

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzofuran moiety in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the methoxyethyl group may facilitate interactions with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli . The cyclobutanecarboxamide group may also contribute to the compound’s binding affinity with specific receptors or enzymes, enhancing its biochemical activity.

Cellular Effects

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been observed to impact the expression of genes involved in metabolic pathways, potentially affecting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide involves its interactions with various biomolecules at the molecular level. The benzofuran moiety is known to bind to specific enzyme active sites, potentially inhibiting or activating their activity . Additionally, the methoxyethyl group may facilitate the compound’s binding to receptor proteins, leading to downstream signaling events . The cyclobutanecarboxamide group may also play a role in stabilizing the compound’s interactions with target biomolecules, enhancing its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity .

Metabolic Pathways

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide may affect the levels of specific metabolites, leading to alterations in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide within cells and tissues are critical factors that determine its biochemical activity. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the compound’s localization and accumulation in specific cellular compartments may influence its overall biochemical effects .

Subcellular Localization

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide exhibits specific subcellular localization, which may affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its biochemical activity and specificity .

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-15(10-17-16(18)11-6-4-7-11)14-9-12-5-2-3-8-13(12)20-14/h2-3,5,8-9,11,15H,4,6-7,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUYDYWZIFSZFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CCC1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2566865.png)

![6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2566870.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]prop-2-enamide](/img/structure/B2566873.png)

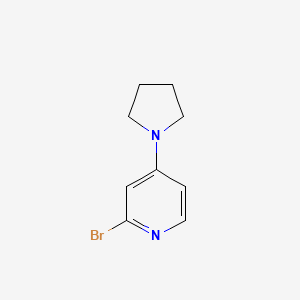

![3-Chloro-6-[(4-methylphenyl)methyl]pyridazine](/img/structure/B2566875.png)

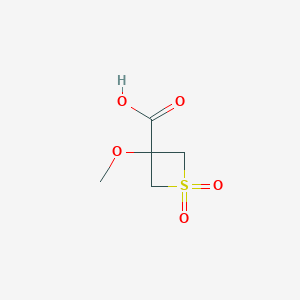

![N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylbenzamide](/img/structure/B2566877.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2566879.png)

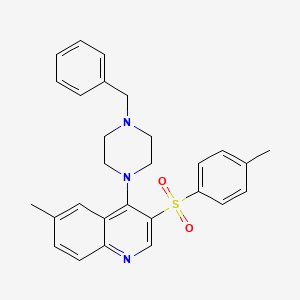

![N-(4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2566883.png)

![N-(1-cyanocycloheptyl)-2-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2566884.png)

![1-(Cyclopropylmethyl)-2-[(4-phenoxyphenoxy)methyl]aziridine](/img/structure/B2566886.png)